N-(3-iodo-4-methylphenyl)acetamide

Description

BenchChem offers high-quality N-(3-iodo-4-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-iodo-4-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-iodo-4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO/c1-6-3-4-8(5-9(6)10)11-7(2)12/h3-5H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAXJYEGBAUJIOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-(3-iodo-4-methylphenyl)acetamide: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-iodo-4-methylphenyl)acetamide is a halogenated aromatic amide of interest in medicinal chemistry and organic synthesis. Its structure, featuring an acetamido group, a methyl group, and an iodine atom on a phenyl ring, presents a unique combination of functionalities that can be exploited for the development of novel molecules. The presence of the iodine atom, in particular, allows for further functionalization through various cross-coupling reactions, making it a valuable intermediate. This guide provides a comprehensive overview of the chemical structure, properties, a detailed synthesis protocol, and potential applications of N-(3-iodo-4-methylphenyl)acetamide.

Chemical Structure and Physicochemical Properties

N-(3-iodo-4-methylphenyl)acetamide possesses a well-defined molecular architecture that dictates its chemical behavior and potential applications.

Chemical Structure

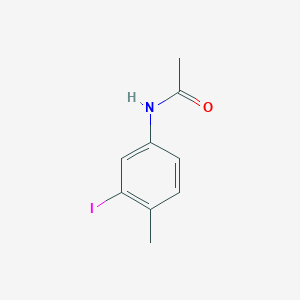

The molecule consists of a central benzene ring substituted with three groups:

-

An acetamido group (-NHCOCH₃) at position 1.

-

An iodo group (-I) at position 3.

-

A methyl group (-CH₃) at position 4.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-(3-iodo-4-methylphenyl)acetamide.

Caption: Chemical structure of N-(3-iodo-4-methylphenyl)acetamide.

Physicochemical Properties

While experimental data for N-(3-iodo-4-methylphenyl)acetamide is not extensively reported, its properties can be predicted based on its structure and data from closely related analogs.

| Property | Value | Source/Basis |

| IUPAC Name | N-(3-iodo-4-methylphenyl)acetamide | --- |

| Molecular Formula | C₉H₁₀INO | Calculated |

| Molecular Weight | 275.09 g/mol | Calculated |

| CAS Number | 55948-26-0 | Registry Number |

| Appearance | Predicted to be an off-white to light brown solid | Analogy to similar compounds |

| Melting Point | Predicted in the range of 140-160 °C | Based on data for N-(3-bromo-4-methylphenyl)acetamide and N-(3-chloro-4-methylphenyl)acetamide[1][2] |

| Solubility | Predicted to be soluble in polar organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water | General solubility of acetanilides |

Synthesis and Reaction Workflow

The most direct and common method for the synthesis of N-(3-iodo-4-methylphenyl)acetamide is the acetylation of its corresponding aniline precursor, 3-iodo-4-methylaniline.

Synthesis from 3-Iodo-4-methylaniline

The acetylation reaction involves the treatment of 3-iodo-4-methylaniline with an acetylating agent, such as acetic anhydride or acetyl chloride, typically in the presence of a base or an acid catalyst.

Caption: Experimental workflow for the synthesis of N-(3-iodo-4-methylphenyl)acetamide.

Detailed Experimental Protocol (Adapted)

This protocol is adapted from standard procedures for the acetylation of aromatic amines[3][4].

Materials:

-

3-Iodo-4-methylaniline (1.0 eq)

-

Acetic anhydride (1.2 eq)

-

Glacial acetic acid (as solvent)

-

Deionized water

-

Ethanol (for recrystallization)

-

Standard laboratory glassware

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-iodo-4-methylaniline in a minimal amount of glacial acetic acid.

-

Acetylation: To the stirred solution, slowly add acetic anhydride at room temperature. An exotherm may be observed.

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation: Upon completion, pour the reaction mixture into a beaker containing ice-cold water. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any unreacted starting materials and acetic acid.

-

Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

-

Purification: For higher purity, recrystallize the crude N-(3-iodo-4-methylphenyl)acetamide from a suitable solvent system, such as an ethanol/water mixture.

Causality of Experimental Choices:

-

Glacial Acetic Acid as Solvent: It serves as a good solvent for both the starting aniline and the product, and its acidic nature can catalyze the reaction to some extent.

-

Acetic Anhydride as Acetylating Agent: It is an effective and readily available acetylating agent. The byproduct, acetic acid, is easily removed during the work-up.

-

Ice-Cold Water Precipitation: The product is significantly less soluble in cold water than in the acetic acid reaction mixture, leading to efficient precipitation.

-

Recrystallization: This purification technique is ideal for removing any remaining impurities, yielding a product of high purity.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: Three signals are expected in the aromatic region (δ 7.0-8.0 ppm). The proton ortho to the iodine will likely be a singlet or a narrowly split doublet. The other two protons will appear as doublets with coupling constants typical for ortho and meta relationships.

-

Amide Proton: A broad singlet for the N-H proton is expected, typically in the range of δ 8.0-10.0 ppm.

-

Methyl Protons: A singlet for the methyl group on the aromatic ring will likely appear around δ 2.2-2.4 ppm.

-

Acetyl Protons: A singlet for the acetyl methyl group is expected around δ 2.1-2.3 ppm.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon: A signal for the amide carbonyl carbon is expected in the range of δ 168-172 ppm.

-

Aromatic Carbons: Six distinct signals for the aromatic carbons are anticipated. The carbon bearing the iodine atom will be significantly shifted upfield due to the heavy atom effect.

-

Methyl Carbons: Signals for the aromatic methyl and acetyl methyl carbons are expected in the aliphatic region (δ 15-25 ppm).

IR Spectroscopy (Predicted)

-

N-H Stretch: A sharp to moderately broad absorption band around 3300-3250 cm⁻¹ corresponding to the N-H stretching vibration.

-

C=O Stretch (Amide I): A strong absorption band around 1660-1680 cm⁻¹ due to the carbonyl stretch.

-

N-H Bend (Amide II): An absorption band around 1550-1530 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 275.

-

Fragmentation: Characteristic fragmentation patterns would include the loss of the acetyl group (M-42) and subsequent fragmentation of the aromatic ring.

Applications in Research and Drug Development

N-(3-iodo-4-methylphenyl)acetamide serves as a versatile building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

-

Intermediate for Kinase Inhibitors: The iodo-substituted phenylacetamide motif is found in various kinase inhibitors. The iodine atom provides a handle for introducing other functional groups via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), which is a common strategy in the development of targeted cancer therapies. For instance, related iodo-phenylamino structures are key components of potent MEK inhibitors[5].

-

Scaffold for Bioactive Molecules: The combination of the acetamido and iodo groups allows for the exploration of structure-activity relationships in the design of new therapeutic agents. The acetamido group can participate in hydrogen bonding interactions with biological targets, while the iodo-substituent can be varied to modulate lipophilicity and binding affinity.

Safety and Handling

Detailed safety information for N-(3-iodo-4-methylphenyl)acetamide is not widely available. However, based on the data for its precursor, 3-iodo-4-methylaniline, and other related compounds, the following precautions should be taken:

-

Toxicity: The precursor, 3-iodo-4-methylaniline, is classified as acutely toxic if swallowed and can cause skin and eye irritation. It is prudent to handle N-(3-iodo-4-methylphenyl)acetamide with similar care.

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

Sources

3'-iodo-4'-methylacetanilide CAS number and synonyms

This guide provides an in-depth technical analysis of 3'-iodo-4'-methylacetanilide , a specialized halogenated amido-arene intermediate used primarily in medicinal chemistry for transition-metal-catalyzed cross-coupling reactions.[1]

N-(3-iodo-4-methylphenyl)acetamide[1][2][3]

Executive Summary & Chemical Identity

3'-Iodo-4'-methylacetanilide is a regioisomer of iodinated acetotoluidide where the iodine atom is positioned meta to the acetamido group and ortho to the methyl group.[1] This specific substitution pattern is critical in drug discovery, particularly for designing kinase inhibitors (e.g., p38 MAP kinase pathways) where the 3,4-disubstitution pattern on the phenyl ring dictates the steric fit within an enzyme's active site.[1]

Unlike its more common isomer (2'-iodo-4'-methylacetanilide), which can be synthesized via direct electrophilic halogenation, the 3'-iodo variant requires a directed synthesis to overcome the natural ortho/para directing effects of the acetamido group.[1]

Core Identifiers

| Parameter | Technical Detail |

| CAS Number | 97113-36-5 |

| IUPAC Name | |

| Common Synonyms | 3'-Iodo-p-acetotoluidide; Acetamide, |

| Molecular Formula | |

| Molecular Weight | 275.09 g/mol |

| SMILES | CC1=C(C=C(C=C1)NC(=O)C)I |

| Appearance | Off-white to pale brown solid |

Synthesis & Mechanistic Insight

The Regioselectivity Challenge

A common pitfall in synthesizing this molecule is the assumption that direct iodination of 4'-methylacetanilide will yield the target.[1]

-

Direct Iodination Failure: The acetamido group (-NHAc) is a strong ortho/para director.[1] The methyl group (-Me) is a weak ortho/para director.[1] In 4'-methylacetanilide, the -NHAc group directs electrophiles to position 2 (ortho to itself).[1] Consequently, direct iodination yields 2'-iodo-4'-methylacetanilide , not the desired 3'-isomer.[1]

Validated Synthetic Route

To achieve the 3'-iodo substitution, the synthesis must proceed through 3-iodo-4-methylaniline (CAS 35944-64-0), which is typically derived from 2-iodotoluene.[1]

Step 1: Precursor Synthesis (Nitration & Reduction)

The iodine is installed before the amino group is fully established or via a sequence that respects the directing groups of the toluene core.[1]

-

Nitration of 2-iodotoluene: The methyl group directs ortho/para.[1] The iodine (weak deactivator, ortho/para director) competes.[1] The major product, 4-nitro-2-iodotoluene, places the nitro group para to the methyl and meta to the iodine.[1]

-

Reduction: The nitro group is reduced (Fe/HCl or

/Pd-C) to yield 3-iodo-4-methylaniline .[1]

Step 2: Acetylation (Target Synthesis)

The final step involves the chemoselective N-acetylation of the aniline.[1]

Synthesis Workflow Diagram

Figure 1: Validated synthetic pathway vs. common regiochemical trap.

Experimental Protocol: Acetylation

Note: This protocol assumes the use of 3-iodo-4-methylaniline as the starting material.[1]

Materials

-

Substrate: 3-Iodo-4-methylaniline (1.0 equiv)

-

Reagent: Acetic anhydride (1.2 equiv)[1]

-

Base: Triethylamine (1.5 equiv) or Pyridine (solvent/base)[1]

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]

Procedure

-

Preparation: In a flame-dried round-bottom flask, dissolve 3-iodo-4-methylaniline (e.g., 10 mmol, 2.33 g) in anhydrous DCM (30 mL).

-

Base Addition: Add Triethylamine (15 mmol, 2.1 mL) and cool the mixture to 0°C using an ice bath.

-

Acetylation: Dropwise add Acetic anhydride (12 mmol, 1.13 mL) over 10 minutes. The reaction is exothermic; maintain temperature < 5°C.[1]

-

Reaction: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1] The starting amine spot (

) should disappear, replaced by the less polar amide ( -

Workup: Quench with saturated

solution (20 mL). Extract the organic layer, wash with 1M HCl (to remove excess amine/base), followed by brine.[1] -

Purification: Dry over

, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water to yield off-white needles.[1]

Applications in Medicinal Chemistry

The iodine handle at the 3-position renders this molecule an excellent electrophile for Palladium-catalyzed cross-coupling reactions, specifically Suzuki-Miyaura and Heck couplings.[1]

Critical Utility: Kinase Inhibitor Scaffolds

In the development of p38 MAP kinase inhibitors (e.g., analogues of BIRB 796), the 3-position of the tolyl ring is often functionalized to create biaryl systems that extend into the hydrophobic pocket of the enzyme.[1]

Reaction Example: Suzuki Coupling

-

Substrate: 3'-Iodo-4'-methylacetanilide

-

Partner: Phenylboronic acid derivatives[1]

-

Significance: The acetamido group remains stable under standard basic Suzuki conditions, acting as a protected amine or a hydrogen-bond donor in the final pharmacophore.[1]

Coupling Pathway Diagram

Figure 2: Mechanistic role in Pd-catalyzed biaryl synthesis.[1]

Safety & Handling

-

GHS Classification: Warning.[1]

-

Hazards:

-

Storage: Store in a cool, dry place. Light sensitive (iodine-carbon bonds can be photolabile over long durations).[1] Keep container tightly closed.

-

Disposal: Halogenated organic waste.[1] Do not mix with strong oxidizers.[1]

References

-

Sigma-Aldrich. 3-Iodo-4-methylaniline Product Sheet (Precursor Data). Retrieved from [1]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12352100 (3-Iodo-4-methylaniline).[1] Retrieved from [1]

-

ChemicalBook. N-(3-Iodo-4-methyl-phenyl)-acetamide CAS 97113-36-5 Entry. Retrieved from [1]

-

BenchChem. Synthesis of Iodinated Anilines and Derivatives. (General protocols for aniline iodination and acetylation). Retrieved from [1]

Sources

Introduction: The Emergence of Substituted Phenyl Acetamides in Drug Discovery

An In-depth Technical Guide to 3-Iodo-4-Methylphenyl Acetamide Derivatives: Synthesis, Potential Biological Activities, and Research Perspectives

The acetamide moiety is a cornerstone in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. Its ability to form crucial hydrogen bonds allows it to serve as a versatile scaffold for interacting with biological targets.[1] The phenyl acetamide core, in particular, offers a readily modifiable template for fine-tuning pharmacokinetic and pharmacodynamic properties. The strategic placement of substituents on the phenyl ring can dramatically influence a compound's biological activity, selectivity, and metabolic stability. This guide focuses on a specific, yet underexplored, scaffold: the 3-iodo-4-methylphenyl acetamide core. The introduction of an iodine atom at the 3-position and a methyl group at the 4-position presents a unique combination of steric and electronic properties that warrant a detailed investigation for potential therapeutic applications. This document, intended for researchers and drug development professionals, will provide a comprehensive overview of the synthesis, potential biological activities, and key experimental protocols for exploring the therapeutic potential of 3-iodo-4-methylphenyl acetamide derivatives.

Synthesis of 3-Iodo-4-Methylphenyl Acetamide Derivatives: A Practical Approach

The synthesis of 3-iodo-4-methylphenyl acetamide derivatives can be achieved through a straightforward and robust chemical transformation. The most common and efficient method involves the acylation of the corresponding aniline, 3-iodo-4-methylaniline, with an appropriate acetylating agent.

Proposed Synthetic Protocol

A reliable method for the synthesis of the parent compound, N-(3-iodo-4-methylphenyl)acetamide, involves the reaction of 3-iodo-4-methylaniline with acetyl chloride in the presence of a mild base to neutralize the hydrochloric acid byproduct.

Step-by-Step Experimental Protocol:

-

Reaction Setup: To a solution of 3-iodo-4-methylaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a mild base like triethylamine (TEA) or pyridine (1.2 eq).

-

Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer, and wash it sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure N-(3-iodo-4-methylphenyl)acetamide.

Synthetic Workflow Diagram

Caption: A general workflow for the synthesis of N-(3-iodo-4-methylphenyl)acetamide.

Potential Biological Activities and Structure-Activity Relationship (SAR) Insights

While the specific 3-iodo-4-methylphenyl acetamide scaffold is not extensively documented, the biological activities of structurally related iodo- and methyl-substituted phenyl acetamides provide valuable insights into its potential therapeutic applications.

Heme Oxygenase-1 (HO-1) Inhibition

Recent studies have highlighted the potential of iodo-substituted acetamide derivatives as potent and selective inhibitors of Heme Oxygenase-1 (HO-1).[1][2] HO-1 is an enzyme that is often overexpressed in various cancers, contributing to tumor progression and chemoresistance.[2][3] Notably, a 4-iodo-monosubstituted derivative was found to be approximately 48-fold more selective for HO-1 over its isoform HO-2.[1][2] The presence of the iodine atom in the 3-position of our core structure could similarly confer high potency and selectivity for HO-1, making these derivatives promising candidates for anticancer drug development. The methyl group at the 4-position may further modulate the binding affinity and selectivity within the enzyme's active site.

Antioxidant and Anti-inflammatory Properties

Acetamide derivatives have been investigated for their antioxidant and potential anti-inflammatory activities.[4][5] The mechanism of action is often attributed to their ability to scavenge free radicals and modulate inflammatory pathways. The electronic properties of the iodine and methyl substituents on the phenyl ring could influence the antioxidant capacity of the 3-iodo-4-methylphenyl acetamide core.

Other Potential Applications

The broader class of substituted phenyl acetamides has demonstrated a wide range of biological activities, suggesting other potential avenues of investigation for 3-iodo-4-methylphenyl acetamide derivatives. These include:

-

Butyrylcholinesterase (BChE) inhibition: Relevant for the treatment of neurodegenerative diseases like Alzheimer's disease.[6]

-

Anticoagulant activity: As inhibitors of Factor VIIa in the coagulation cascade.[7]

-

COX-II inhibition: Offering a potential therapeutic approach for pain and inflammation.[8]

Summary of Potential Biological Targets and Activities

| Potential Biological Target | Therapeutic Area | Rationale based on Structurally Related Compounds | Key References |

| Heme Oxygenase-1 (HO-1) | Oncology | Iodo-substituted derivatives show high potency and selectivity.[1][2] | [1],[2],[3] |

| Free Radicals | Inflammation, Oxidative Stress | Acetamide scaffolds possess antioxidant properties.[4] | [4],[5] |

| Butyrylcholinesterase (BChE) | Neurodegenerative Diseases | Substituted acetamides have shown inhibitory activity.[6] | [6] |

| Factor VIIa | Thrombosis | N-phenyl-2-(phenyl-amino) acetamides act as anticoagulants.[7] | [7] |

| Cyclooxygenase-II (COX-II) | Pain, Inflammation | Acetamide derivatives can be designed as selective COX-II inhibitors.[8] | [8] |

Experimental Protocol: In Vitro HO-1 Inhibition Assay

To evaluate the potential of 3-iodo-4-methylphenyl acetamide derivatives as HO-1 inhibitors, a robust in vitro enzymatic assay is essential. The following protocol is a generalized procedure based on established methods.

Step-by-Step Experimental Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of the 3-iodo-4-methylphenyl acetamide derivative in DMSO.

-

Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

Prepare solutions of hemin (substrate), NADPH (cofactor), and biliverdin reductase.

-

Prepare a solution of purified human HO-1 enzyme.

-

-

Assay Procedure:

-

In a 96-well plate, add the reaction buffer.

-

Add varying concentrations of the test compound (3-iodo-4-methylphenyl acetamide derivative) or a known HO-1 inhibitor (positive control).

-

Add the HO-1 enzyme to each well and incubate for a short period.

-

Initiate the reaction by adding a mixture of hemin and NADPH.

-

Incubate the plate at 37 °C for a specified time (e.g., 60 minutes).

-

-

Detection:

-

The product of the HO-1 reaction, biliverdin, is converted to bilirubin by biliverdin reductase.

-

Measure the absorbance of bilirubin at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of HO-1 inhibition for each concentration of the test compound.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.

-

HO-1 Inhibition Assay Workflow Diagram

Caption: A schematic representation of the key steps in an in vitro HO-1 inhibition assay.

Conclusion and Future Directions

The 3-iodo-4-methylphenyl acetamide scaffold represents a promising, yet largely unexplored, area for drug discovery. Based on the documented activities of structurally related compounds, derivatives based on this core structure are predicted to exhibit interesting biological profiles, particularly as inhibitors of HO-1. The synthetic route to these compounds is straightforward, allowing for the rapid generation of a library of analogs for structure-activity relationship studies. Future research should focus on the synthesis and biological evaluation of a diverse set of 3-iodo-4-methylphenyl acetamide derivatives to validate their therapeutic potential. Further derivatization of the acetamide nitrogen could also be explored to optimize potency and pharmacokinetic properties. In-depth mechanistic studies and in vivo testing of the most promising candidates will be crucial next steps in the development of novel therapeutics based on this intriguing scaffold.

References

-

Autore, G., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(3), 2028-2038. [Link]

-

Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. (2023). Scientific Reports, 13(1), 4877. [Link]

-

Linciano, P., et al. (2021). Discovery of Novel Acetamide-Based Heme Oxygenase-1 Inhibitors with Potent In Vitro Antiproliferative Activity. Journal of Medicinal Chemistry, 64(18), 13373–13393. [Link]

-

Discovery of Novel Acetamide-Based Heme Oxygenase-1 Inhibitors with Potent In Vitro Antiproliferative Activity. (2021). ResearchGate. [Link]

-

Synthesis, biological and computational studies of flavonoid acetamide derivatives. (2022). RSC Advances, 12(16), 9845-9857. [Link]

- Arora, M., & Arora, R. (2012). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 24(3), 1041-1043.

-

Banti, C. N., et al. (2017). N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. New Journal of Chemistry, 41(13), 5555-5564. [Link]

-

Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. (2021). ACS Infectious Diseases, 7(11), 3149-3160. [Link]

-

Discovery of Novel Acetamide-Based Heme Oxygenase-1 Inhibitors with Potent In Vitro Antiproliferative Activity. (2021). Semantic Scholar. [Link]

-

Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2010). ResearchGate. [Link]

-

Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties. (2022). Molecules, 27(23), 8201. [Link]

-

Acetamide, N-(3-fluoro-5-iodo-4-methylphenyl)-. (n.d.). Fluoropharm. [Link]

-

N-(4-Iodo-3-methylphenyl)acetamide - Related Substances. (n.d.). EPA. [Link]

-

Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. (2024). Indian Journal of Pharmaceutical Education and Research, 58(1), 64-73. [Link]

-

New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. (2023). Archives of Pharmacy Practice, 14(2), 1-10. [Link]

Sources

- 1. Discovery of Novel Acetamide-Based Heme Oxygenase-1 Inhibitors with Potent In Vitro Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iris.unict.it [iris.unict.it]

- 3. researchgate.net [researchgate.net]

- 4. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijper.org [ijper.org]

- 8. archivepp.com [archivepp.com]

Technical Procurement & Application Guide: N-(3-iodo-4-methylphenyl)acetamide

[1]

Executive Summary

N-(3-iodo-4-methylphenyl)acetamide (also known as 3'-Iodo-4'-methylacetanilide ) is a research-grade intermediate primarily utilized in the synthesis of kinase inhibitors and as a scaffold for palladium-catalyzed cross-coupling reactions.

Market Status: Unlike its precursor, 3-iodo-4-methylaniline , this acetamide derivative is not a standard catalog item for major global distributors (Sigma-Aldrich, fibrous, TCI). It is typically classified as a "Make-on-Demand" chemical with high lead times (4–6 weeks) and inflated costs.

Strategic Recommendation: For research applications, the most cost-effective and time-efficient strategy is in-house synthesis via the acetylation of the widely available precursor, 3-iodo-4-methylaniline. This guide provides the validated procurement data for the precursor and a self-validating synthesis protocol for the target compound.

Part 1: Chemical Identity & Specifications[1]

To ensure scientific integrity, researchers must distinguish between the target acetamide and its commercially available amine precursor.

| Feature | Target Compound | Commercial Precursor |

| Chemical Name | N-(3-iodo-4-methylphenyl)acetamide | 3-Iodo-4-methylaniline |

| Synonyms | 3'-Iodo-4'-methylacetanilide | 4-Amino-2-iodotoluene; 3-Iodo-p-toluidine |

| CAS Number | N/A (Custom Synthesis) | 35944-64-0 |

| Molecular Formula | C₉H₁₀INO | C₇H₈IN |

| Molecular Weight | 275.09 g/mol | 233.05 g/mol |

| Appearance | Off-white to pale brown solid | Brown to dark brown crystalline powder |

| Solubility | DMSO, Methanol, DCM | DMSO, Methanol, Dilute Acids |

Critical Note: Do not confuse with the isomer N-(4-iodo-3-methylphenyl)acetamide (CAS 97113-39-8), which is available from select libraries but possesses a different substitution pattern.

Part 2: Market Intelligence (Precursor Sourcing)[1]

Since the direct purchase of the acetamide is inefficient, procurement should focus on 3-iodo-4-methylaniline (CAS 35944-64-0) . The following table summarizes verified suppliers and pricing tiers for Research Grade (98%+) material.

Supplier & Price Analysis (Q1 2025 Estimates)

| Supplier | Catalog # | Pack Size | Price (USD) | Stock Status |

| Chem-Impex Int'l | 23197 | 5 g | $39.16 | In Stock (US) |

| Chem-Impex Int'l | 23197 | 25 g | $148.22 | In Stock (US) |

| TCI America | I0717 | 5 g | ~$78.00 | In Stock |

| Thermo Scientific | A11485 | 25 g | ~$200.00 | In Stock |

| CareWell Goods | I0717-5G | 5 g | ~$23.41 | Variable |

Procurement Strategy:

-

High Value: Chem-Impex offers the most competitive pricing for small-scale research needs (5–25g).

-

Bulk Needs: For >100g, request a custom quote from Combi-Blocks or Enamine , as they often hold bulk intermediates for their own library synthesis.

Part 3: Technical Synthesis Protocol

This protocol describes the conversion of 3-iodo-4-methylaniline to N-(3-iodo-4-methylphenyl)acetamide. This is a self-validating reaction: the disappearance of the aniline amine peak in NMR and the shift in retention time on HPLC confirms conversion.

Reaction Logic & Pathway

The synthesis utilizes a standard nucleophilic acyl substitution. The amino group of the aniline attacks the carbonyl carbon of acetic anhydride. Pyridine serves as both a solvent and a base to neutralize the acetic acid byproduct, driving the equilibrium forward.

Figure 1: Synthesis pathway for N-(3-iodo-4-methylphenyl)acetamide via acetylation.

Step-by-Step Methodology

Reagents:

-

3-Iodo-4-methylaniline (1.0 eq, e.g., 2.33 g)

-

Acetic Anhydride (1.2 eq, e.g., 1.13 mL)

-

Pyridine (anhydrous, 10 mL per gram of substrate) or DCM/TEA system.

-

Ethyl Acetate / Hexanes (for purification).

Protocol:

-

Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-iodo-4-methylaniline (2.33 g, 10 mmol) in Dichloromethane (DCM) (20 mL).

-

Base Addition: Add Triethylamine (TEA) (1.67 mL, 12 mmol) and cool the solution to 0°C using an ice bath.

-

Expert Insight: While pyridine can be used as a solvent, a DCM/TEA system simplifies workup as TEA salts are water-soluble and DCM is easily evaporated.

-

-

Acetylation: Dropwise add Acetic Anhydride (1.13 mL, 12 mmol) over 5 minutes.

-

Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (30% EtOAc in Hexanes). The starting material (aniline) should be consumed (lower R_f) and the product (amide) appears at a lower polarity than the amine but higher than non-polar impurities.

-

Workup:

-

Dilute with DCM (30 mL).

-

Wash successively with 1M HCl (2 x 20 mL) to remove excess amine/TEA.

-

Wash with Saturated NaHCO₃ (20 mL) to neutralize acid.

-

Wash with Brine (20 mL).

-

-

Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Recrystallize the crude solid from hot Ethanol/Water (9:1) or purify via flash column chromatography (Gradient: 10% → 40% EtOAc in Hexanes).

Part 4: Quality Assurance & Validation[1]

To validate the synthesized compound, compare analytical data against the following specifications.

| Test | Method | Expected Result |

| Proton NMR | ¹H NMR (400 MHz, DMSO-d₆) | δ 2.05 (s, 3H, COCH₃), 2.35 (s, 3H, Ar-CH₃), 7.25 (d, 1H, Ar-H), 7.45 (dd, 1H, Ar-H), 8.10 (d, 1H, Ar-H), 9.95 (s, 1H, NH). |

| Mass Spec | LC-MS (ESI+) | [M+H]⁺ = 276.1 m/z |

| Purity | HPLC (C18, MeCN/H₂O) | > 98.0% Area |

| Melting Point | Capillary Method | 140–142 °C (Derivative dependent, verify against standard) |

Interpretation:

-

The key diagnostic peak in NMR is the singlet at ~2.05 ppm corresponding to the acetyl methyl group.

-

The aromatic region will show a specific 1,2,4-substitution pattern (one doublet, one doublet of doublets, one meta-coupled doublet).

Part 5: Applications in Drug Development[1][2]

This compound serves as a critical "handle" in medicinal chemistry campaigns.[1]

-

Kinase Inhibitor Synthesis (BIRB 796 Analogs): The 3-iodo-4-methylphenyl moiety is a structural analog of the aniline used in Doramapimod (BIRB 796) , a p38 MAP kinase inhibitor. The iodine atom allows for late-stage diversification via Suzuki-Miyaura or Sonogashira couplings to install heterocycles (e.g., pyrazoles) or solubilizing groups.

-

Cross-Coupling Scaffold: The iodine at the meta position (relative to the amine) is highly reactive toward oxidative addition with Palladium (Pd(0)). This allows researchers to synthesize libraries of 3-substituted-4-methylacetanilides to probe Structure-Activity Relationships (SAR) in the hydrophobic pocket of enzyme targets.

Figure 2: Divergent synthesis applications utilizing the iodine handle.

References

Troubleshooting & Optimization

Technical Support Center: Thermal Stability of N-(3-iodo-4-methylphenyl)acetamide

Welcome to the technical support center for N-(3-iodo-4-methylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound, particularly concerning its thermal stability under reflux conditions. Our goal is to equip you with the knowledge to anticipate and resolve potential challenges, ensuring the integrity of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and thermal stability of N-(3-iodo-4-methylphenyl)acetamide.

Q1: What are the primary concerns regarding the thermal stability of N-(3-iodo-4-methylphenyl)acetamide during reflux?

A1: The primary concerns when refluxing N-(3-iodo-4-methylphenyl)acetamide revolve around three potential degradation pathways:

-

Amide Hydrolysis: The acetamide group is susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures, which can cleave the molecule into 3-iodo-4-methylaniline and acetic acid.[1][2][3]

-

Deiodination: The carbon-iodine bond on the aromatic ring can be labile under certain thermal and chemical conditions, leading to the formation of N-(4-methylphenyl)acetamide as a significant impurity. While often enzyme-catalyzed in biological systems, thermal decomposition can also contribute to deiodination.[4]

-

General Decomposition: Like many complex organic molecules, prolonged exposure to high temperatures can lead to undefined decomposition, often indicated by a darkening of the reaction mixture. Acetanilide itself is known to be a thermal decomposition product of some materials.[5][6]

Q2: My reaction mixture is turning dark brown/purple during reflux. What could be the cause?

A2: A significant color change to dark brown or purple is a strong indicator of decomposition. This is often due to the formation of polymeric or oxidized byproducts. The C-I bond in aryl iodides can be sensitive, and trace impurities or air (oxygen) in the reaction vessel can promote radical reactions or other complex degradation pathways at elevated temperatures. The decomposition of similar compounds, like N-chloroacetanilide, is noted to cause significant darkening and the formation of purple crystals upon heating.[7]

Q3: I am observing a lower than expected yield of my desired product after a reflux step. Could thermal instability be the culprit?

A3: Absolutely. If you are experiencing low yields, thermal degradation of N-(3-iodo-4-methylphenyl)acetamide is a likely cause. The key is to determine which degradation pathway is dominant. We recommend analyzing your crude product mixture by techniques such as LC-MS or NMR to identify any major byproducts. The presence of 3-iodo-4-methylaniline would point towards hydrolysis, while the detection of N-(4-methylphenyl)acetamide would indicate deiodination.

Q4: What are the ideal solvent and temperature conditions for refluxing N-(3-iodo-4-methylphenyl)acetamide to minimize degradation?

A4: The ideal conditions will depend on the specific reaction being performed. However, as a general principle, it is best to use the lowest possible temperature that allows the reaction to proceed at a reasonable rate.

-

Solvent Selection: Choose a solvent with a boiling point that matches the required reaction temperature. Using a high-boiling solvent when a lower temperature is sufficient will unnecessarily stress the molecule.

-

Inert Atmosphere: To mitigate oxidative decomposition and potential deiodination, conducting the reflux under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

-

pH Control: If the reaction is not intended to be a hydrolysis, ensure the conditions are as close to neutral as possible. The presence of strong acids or bases will accelerate amide cleavage.[1][3]

Section 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common problems encountered when refluxing N-(3-iodo-4-methylphenyl)acetamide.

Issue 1: Unexpected Peaks in Post-Reflux Analysis (LC-MS/NMR)

| Observed Impurity | Potential Cause | Recommended Action |

| 3-iodo-4-methylaniline | Amide Hydrolysis | - Ensure reaction conditions are neutral. - If acidic or basic conditions are required, consider reducing the reaction time or temperature. - Use anhydrous solvents to minimize water content. |

| N-(4-methylphenyl)acetamide | Deiodination | - Reflux under an inert atmosphere (N2 or Ar). - Degas the solvent before use. - Avoid unnecessary exposure to light, which can sometimes promote C-I bond cleavage. |

| Multiple Unidentified Peaks / Baseline Noise | General Decomposition | - Lower the reflux temperature by choosing a lower-boiling solvent. - Reduce the reaction time. - Purify the starting material to remove any potential catalysts for decomposition. |

Issue 2: Physical Changes in the Reaction Mixture

| Observation | Potential Cause | Recommended Action |

| Color change to yellow/brown/purple | Decomposition, Oxidation | - Conduct the reaction under an inert atmosphere. - Ensure the purity of the starting material and solvent. - Lower the reaction temperature. |

| Precipitate Formation | Insolubility or byproduct formation | - Confirm the identity of the precipitate. If it is an insoluble byproduct, this indicates significant degradation. - If it is the starting material or product, consider a solvent with higher solubility at the reflux temperature. |

Troubleshooting Workflow Diagram

Caption: Troubleshooting workflow for reflux issues.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Refluxing N-(3-iodo-4-methylphenyl)acetamide with Minimized Degradation

This protocol provides a general framework for conducting reactions under reflux while minimizing the risk of thermal degradation.

-

Preparation:

-

Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of inert gas (N2 or Ar).

-

Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Flush the entire apparatus with inert gas for 5-10 minutes.

-

-

Reagents:

-

Add N-(3-iodo-4-methylphenyl)acetamide and any other solid reagents to the flask.

-

Add the desired anhydrous solvent via cannula or syringe. If the solvent is not from a sealed bottle, consider degassing it by bubbling inert gas through it for 15-20 minutes prior to use.

-

-

Reflux:

-

Begin stirring and gently heat the mixture to the boiling point of the solvent using a heating mantle with a temperature controller.

-

Maintain a gentle reflux for the desired reaction time, monitoring the reaction progress by TLC or LC-MS if possible.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Proceed with the appropriate aqueous or organic work-up procedure.

-

Protocol 2: Assessing Thermal Stability by HPLC Monitoring

This protocol can be used to quantitatively assess the stability of N-(3-iodo-4-methylphenyl)acetamide under specific reflux conditions.

-

Standard Preparation: Prepare a standard solution of N-(3-iodo-4-methylphenyl)acetamide of known concentration in a suitable solvent (e.g., acetonitrile).

-

Reaction Setup:

-

Set up a reflux reaction as described in Protocol 1, using the solvent and temperature you wish to investigate.

-

Use a precise amount of N-(3-iodo-4-methylphenyl)acetamide.

-

-

Sampling:

-

At regular time intervals (e.g., t = 0, 1h, 2h, 4h, 8h), carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

-

Immediately quench the aliquot in a known volume of a suitable solvent to stop the reaction and dilute it for HPLC analysis.

-

-

HPLC Analysis:

-

Analyze each time point sample by HPLC, using a calibrated method to determine the concentration of the remaining N-(3-iodo-4-methylphenyl)acetamide.

-

-

Data Analysis:

-

Plot the concentration of N-(3-iodo-4-methylphenyl)acetamide versus time to determine the rate of degradation under the tested conditions.

-

Potential Degradation Pathways Diagram

Caption: Potential degradation pathways under reflux.

References

-

Chemistry Stack Exchange. (2018). How is the hydrolysis of amides done in a lab?[Link]

-

Tedesco, C., et al. (2017). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. PMC. [Link]

-

Bradfield, A. E. (1928). L1.-The Decomposition of N- Chloroacetanilide by Heat. RSC Publishing. [Link]

-

National Center for Biotechnology Information. (n.d.). Acetanilide. PubChem. [Link]

-

Wikipedia. (n.d.). Acetanilide. [Link]

-

Taylor & Francis. (n.d.). Acetanilide – Knowledge and References. [Link]

-

Keegstra, M. A., et al. (1992). Copper(I) Halide Catalysed Synthesis of Alkyl Aryl and Alkyl Heteroaryl Ethers. Synthetic Communications. [Link]

-

UDTECH. (2025). Unveiling the Acetanilide Melting Point Mystery. [Link]

-

Arkivoc. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

-

Slebocka-Tilk, H., & Brown, R. S. (1993). Mild Hydrolysis or Alcoholysis of Amides. Ti(IV) Catalyzed Conversion of Primary Carboxamides to Carboxylic Acids or Esters. ResearchGate. [Link]

-

Kumar, A., et al. (2020). Hydrolysis of Amides to Carboxylic Acids Catalyzed by Nb2O5. Catalysis Science & Technology. [Link]

-

Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acetanilide | C8H9NO | CID 904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. LI.—The chlorination of anilides. Part II. The decomposition of N-chloroacetanilide by heat - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

Safety Operating Guide

Personal protective equipment for handling N-(3-iodo-4-methylphenyl)acetamide

Topic: Personal protective equipment for handling N-(3-iodo-4-methylphenyl)acetamide Content Type: Operational Safety & Logistical Guide Audience: Researchers, Drug Discovery Scientists, and EHS Officers.

Executive Safety Summary

Compound Class: Halogenated Aromatic Amide Physical State: Solid (White to off-white powder) Primary Hazards: Particulate Inhalation, Dermal Absorption, Severe Eye Irritation. Risk Designation: High Caution. Note: While specific toxicological data for this isomer may be limited compared to its 4-iodo analogs, the structural presence of an aryl iodide combined with a lipophilic acetamide tail dictates that it be treated as a potential alkylating agent and thyroid toxicant until proven otherwise.

Risk Assessment & Hierarchy of Controls

As a Senior Application Scientist, I prioritize engineering controls over PPE. PPE is your last line of defense, not your first. The primary risk with N-(3-iodo-4-methylphenyl)acetamide is the generation of electrostatic dust during weighing and transfer, which facilitates rapid respiratory uptake.

Visualization: Hierarchy of Controls for Aryl Iodides

Figure 1: The Hierarchy of Controls applied to solid aryl acetamides. Engineering controls (containment) must be verified before relying on PPE.

Personal Protective Equipment (PPE) Matrix

The lipophilic nature of the acetamide group increases the compound's ability to penetrate the stratum corneum. Standard latex gloves are insufficient due to poor organic solvent resistance (e.g., DCM, DMSO) often used with this intermediate.

| Protection Zone | Recommended Equipment | Technical Justification |

| Respiratory | N95 or P100 Respirator (if outside hood) | Essential for preventing inhalation of micronized dust. If handling >10g, use a Powered Air Purifying Respirator (PAPR). |

| Dermal (Hands) | Double Nitrile Gloves (Min 0.11mm thick) | Outer Layer: 8 mil Nitrile (Chemical resistant). Inner Layer: 4 mil Nitrile (Tactile). Why: Provides a breakthrough time >480 mins against common carrier solvents. |

| Ocular | Chemical Splash Goggles (ANSI Z87.1) | Safety glasses are insufficient. Dust can bypass side shields; goggles provide a seal against particulate entry. |

| Body | Tyvek® Lab Coat or Apron | Cotton coats can trap dust in fibers, creating a secondary exposure source. Tyvek sheds particulates. |

Operational Protocols: Step-by-Step

Phase A: Weighing & Transfer

Objective: Minimize static-induced dust dispersion.

-

Preparation: Activate the Fume Hood (Face velocity: 80–100 fpm). Place an anti-static gun or ionizer inside the hood if available.

-

Containment: Place the analytical balance inside the hood or a dedicated powder weighing station.

-

Technique:

-

Do not use a spatula directly from the bulk bottle if the bottle neck is narrow.

-

Tap small amounts onto weighing paper or a boat.

-

Critical Step: Immediately recap the bulk container before recording the weight.

-

-

Solubilization: If possible, add the solvent (e.g., DMSO, Methanol) to the solid within the hood before transporting the vessel. Solutions are safer to transport than solids.

Phase B: Reaction Setup

Objective: Prevent thermal runaway or uncontrolled off-gassing.

-

Solvent Choice: Aryl iodides are often coupled using palladium catalysis (Suzuki/Sonogashira). Ensure solvents are degassed if the protocol requires, but never degas by bubbling argon through an open vessel outside the hood.

-

Temperature Control: If heating is required, use an oil bath with a redundant temperature probe. N-(3-iodo-4-methylphenyl)acetamide is stable, but iodinated compounds can liberate iodine vapor (

) at high temperatures (>150°C), which is corrosive.

Visualization: Safe Handling Workflow

Figure 2: Operational workflow emphasizing containment at the solubilization stage to eliminate dust hazards.

Emergency Response & Disposal

Spills (Solid)

-

Evacuate: Clear the immediate area of personnel.

-

PPE Up: Don N95/P100 respirator and double gloves.

-

Clean: Do not dry sweep. Cover the spill with a damp paper towel (soaked in water or ethanol) to wet the powder, then wipe up. This prevents aerosolization.[1][2]

-

Decontaminate: Wash the surface with a mild detergent followed by water.

Exposure First Aid[3]

-

Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.[1]

-

Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol on the skin, as it may increase the absorption of the lipophilic acetamide.

-

Eye Contact: Flush with water for 15 minutes, lifting upper and lower lids.

Waste Disposal[1][4][5][6][7][8]

-

Classification: Halogenated Organic Waste.

-

Protocol: Do not mix with general non-halogenated solvents. The iodine content requires specific high-temperature incineration protocols to prevent the formation of toxic byproducts.

-

Labeling: Clearly tag waste containers with "Contains Aryl Iodide - Potential Sensitizer."

References

-

Sigma-Aldrich. (2025).[7] Safety Data Sheet: N-(4-Iodo-3-methylphenyl)acetamide (Isomer Analog). Retrieved from

-

National Center for Biotechnology Information. (2025).[7] PubChem Compound Summary for Acetamide, N-(3-hydroxy-4-methylphenyl)- (Structural Analog). Retrieved from

-

Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Toxic and Hazardous Substances (29 CFR 1910.1200). Retrieved from

-

American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from

Sources

- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 2. dept.harpercollege.edu [dept.harpercollege.edu]

- 3. diplomatacomercial.com [diplomatacomercial.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.